

Species Selectivity of AZ11645373: A Technical Guide for Researchers

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Compound Name:	AZ 11645373				
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An In-depth Analysis of the Differential Activity of the P2X7 Antagonist AZ11645373 on Human versus Mouse Orthologs

Introduction

AZ11645373 is a potent and selective, non-competitive antagonist of the P2X7 receptor (P2X7R), a trimeric, ATP-gated ion channel.[1][2] The P2X7 receptor is heavily implicated in inflammatory processes, making it a significant target for therapeutic drug development. A critical aspect of preclinical drug development is understanding the species-specific pharmacology of a compound. This technical guide provides a comprehensive overview of the species selectivity of AZ11645373, focusing on its differential effects between human and murine P2X7 receptors. The compound exhibits marked selectivity for the human P2X7 receptor, with significantly lower potency for rodent orthologs.[3][4] This document will detail the quantitative differences in activity, the molecular basis for this selectivity, and the experimental protocols used for its characterization.

Mechanism of Action

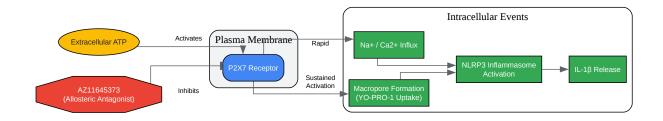
AZ11645373 functions as a negative allosteric modulator of the P2X7 receptor.[2][3] Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), AZ11645373 binds to a distinct allosteric pocket located at the interface between two subunits of the trimeric receptor.[1] This binding event induces a conformational change in the receptor that prevents channel opening, even when ATP is bound.[2][3] Studies have confirmed that its



antagonist effects are slowly reversible and non-competitive, as it reduces the maximal response to ATP without being surmounted by increasing agonist concentrations.[2][5]

P2X7 Receptor Signaling Pathway and Antagonism by AZ11645373

The diagram below illustrates the signaling cascade initiated by P2X7 receptor activation and the point of inhibition by AZ11645373.



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Caption: P2X7R activation by ATP and allosteric inhibition by AZ11645373.

Quantitative Analysis of Species Selectivity

AZ11645373 demonstrates a profound difference in potency between the human P2X7 receptor and its rodent orthologs. It is highly potent at the human receptor while being characterized as a weak antagonist at both mouse and rat P2X7 receptors.[3] The following tables summarize the quantitative data from various functional assays.

Table 1: Antagonist Affinity (KB in nM) of AZ11645373 at Human P2X7 Receptors



Cell Type	Assay Type	Agonist	KB (nM)	Reference
hP2X7-HEK	Ionic Current	ATP / BzATP	9/7	[5]
hP2X7-HEK	Calcium Influx (Fluo-4)	ATP / BzATP	5 / 15	[5]
hP2X7-HEK	Dye Uptake (YO- PRO-1)	ATP / BzATP	20 / 17	[5]
THP-1	Dye Uptake (YO- PRO-1)	BzATP	18	[5]

KB values represent the concentration of antagonist required to shift the agonist concentration-response curve by a factor of two.

Table 2: Inhibitory Concentration (IC50 in nM) of AZ11645373 at Human P2X7 Receptors

Cell Type	Assay Type	Agonist	IC50 (nM)	Reference
THP-1	IL-1β Release	ATP	90	[5][6]

IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 3: Comparative Potency of AZ11645373 Across Species



Species Receptor	Assay Type	Potency / Efficacy	Reference
Human	Ionic Current, Ca2+ Influx, Dye Uptake	Potent Antagonist (KB: 5-20 nM)	[5]
Human	IL-1β Release	Potent Antagonist (IC50: 90 nM)	[6]
Rat	Ionic Current	>500-fold less effective than at human P2X7R (<50% inhibition at 10 µM)	[5]
Mouse	Not specified, but grouped with rat	Weak antagonist	[3][4]

As the data clearly indicates, there is a substantial loss of potency of AZ11645373 at the rat P2X7 receptor, with less than 50% inhibition observed even at a high concentration of 10 μ M. [5] The compound is similarly characterized as a weak antagonist for the mouse P2X7 receptor. [3]

Molecular Basis for Selectivity

The species-dependent activity of AZ11645373 is rooted in the amino acid sequence differences within the allosteric binding site of the P2X7 receptor. Studies utilizing chimeric human-rat P2X7 receptors have been instrumental in pinpointing the residues responsible for this selectivity. The nature of the amino acid at position 95 has been identified as a key determinant influencing the species selectivity of AZ11645373.[3][7] This specific residue is part of the intersubunit allosteric pocket where the antagonist binds.[1] A structural model of AZ11645373 binding is consistent with these mutational analyses and explains the observed variation in antagonist sensitivity between human and rat P2X7 receptors.[1]

Experimental Protocols

The characterization of AZ11645373's species selectivity relies on a suite of well-established cellular and molecular assays.

1. Cell Lines and Receptor Expression

Foundational & Exploratory





- HEK293 Cells: Human Embryonic Kidney (HEK) cells are commonly used for ectopic expression of recombinant human, rat, or mouse P2X7 receptors.[5] This allows for the study of a specific receptor ortholog in a controlled, homogenous system.
- THP-1 Cells: A human monocytic cell line that endogenously expresses the P2X7 receptor.
 [5] These cells are often used for more physiologically relevant assays, such as cytokine release, after differentiation into a macrophage-like phenotype with lipopolysaccharide (LPS).
 [6]
- 2. Electrophysiology (Membrane Current Measurement)
- Method: Whole-cell patch-clamp electrophysiology is used to directly measure the ion flow through the P2X7 channel upon activation by an agonist like ATP or BzATP.
- Protocol: HEK cells expressing the P2X7 receptor of interest are voltage-clamped. The
 agonist is applied to elicit an inward current. The effect of AZ11645373 is determined by preincubating the cells with the antagonist before co-application with the agonist. A reduction in
 the current amplitude indicates antagonist activity.[5]
- 3. Calcium Influx Assay
- Method: This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
- Protocol: Cells (e.g., hP2X7-HEK) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The baseline fluorescence is measured, after which the P2X7 agonist is added. The resulting increase in fluorescence, corresponding to calcium influx, is recorded.
 To test for antagonism, cells are pre-treated with AZ11645373 before agonist application.[5]
- 4. Dye Uptake Assay (Pore Formation)
- Method: Sustained activation of the P2X7 receptor leads to the formation of a large, nonselective pore. This assay quantifies pore formation by measuring the uptake of large fluorescent molecules.
- Protocol: Cells are incubated in a solution containing a fluorescent dye such as YO-PRO-1.
 The P2X7 agonist is added to stimulate receptor activation and pore formation, allowing the



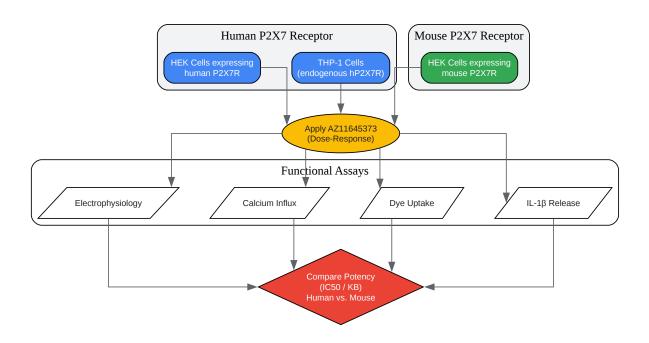
dye to enter the cell and bind to nucleic acids, causing a significant increase in fluorescence. The inhibitory effect of AZ11645373 is measured by its ability to prevent this dye uptake.[5] [6]

- 5. Interleukin-1β (IL-1β) Release Assay
- Method: This assay measures a key downstream functional consequence of P2X7 activation in immune cells.
- Protocol: Human THP-1 cells are first primed with LPS to induce the expression of pro-IL-1β. The cells are then stimulated with ATP to activate the P2X7 receptor, which triggers the assembly of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β. AZ11645373 is added before ATP stimulation to assess its ability to inhibit this release. The concentration of IL-1β in the cell supernatant is quantified using an enzymelinked immunosorbent assay (ELISA).[5][6]

Experimental Workflow for Determining Species Selectivity

The logical workflow for comparing the activity of AZ11645373 on human versus mouse P2X7 receptors is depicted below.





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Caption: Workflow for assessing the species selectivity of AZ11645373.

Conclusion

The available data robustly demonstrates that AZ11645373 is a highly potent and selective antagonist of the human P2X7 receptor, acting through an allosteric mechanism. In stark contrast, it exhibits markedly lower potency against rodent P2X7 receptors, with a potency difference greater than 500-fold reported for the rat ortholog. This species selectivity is primarily attributed to variations in the amino acid sequence within the allosteric binding site. The profound difference in activity makes AZ11645373 an invaluable pharmacological tool for investigating the specific roles of the P2X7 receptor in human-derived cells and systems, but also necessitates caution when extrapolating findings from rodent models to human physiology.



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References

- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X7 receptor antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of species-selective P2X(7) receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
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